2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and an ethanolamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
- 2-[(2,2-difluoroethyl)amino]ethan-1-ol
Uniqueness
Compared to similar compounds, 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an ethanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13F2N3O |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methylamino]ethanol |
InChI |
InChI=1S/C8H13F2N3O/c9-8(10)6-13-5-7(4-12-13)3-11-1-2-14/h4-5,8,11,14H,1-3,6H2 |
InChI Key |
HVUNTGUXPUMAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.